5,6,7-Trichloroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trichloroquinolin-3-amine is a quinoline derivative characterized by the presence of three chlorine atoms at positions 5, 6, and 7 of the quinoline ring and an amine group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method involves the reaction of 5,6,7-trichloroquinoline with ammonia or an amine source under suitable conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by amination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trichloroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,7-Trichloroquinolin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,6,7-Trichloroquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it may inhibit heme polymerization in malarial parasites, leading to the accumulation of toxic heme and subsequent parasite death .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A related compound with hydrogen atoms instead of chlorine atoms at positions 5, 6, and 7.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Quinoline N-oxides: Oxidized derivatives of quinoline with an N-oxide functional group
Uniqueness
5,6,7-Trichloroquinolin-3-amine is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5Cl3N2 |
---|---|
Molecular Weight |
247.5 g/mol |
IUPAC Name |
5,6,7-trichloroquinolin-3-amine |
InChI |
InChI=1S/C9H5Cl3N2/c10-6-2-7-5(8(11)9(6)12)1-4(13)3-14-7/h1-3H,13H2 |
InChI Key |
OQJVYQMSHCREBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CC(=C(C(=C21)Cl)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.